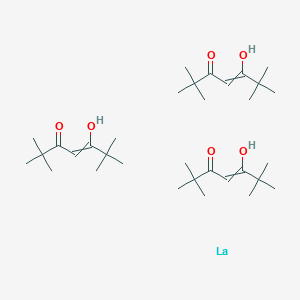
5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum is a useful research compound. Its molecular formula is C33H60LaO6 and its molecular weight is 691.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum, also known as Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum (CAS Number: 14319-13-2), is a coordination compound that exhibits notable biological activity. This article reviews its chemical properties, biological interactions, and potential therapeutic applications based on diverse research findings.
The compound has a molecular formula of C33H60LaO6 and a molecular weight of approximately 691.7 g/mol. It appears as a white powder and is hygroscopic in nature. Its melting point ranges between 238°C and 248°C . The structure consists of lanthanum coordinated with three bidentate ligands derived from 2,2,6,6-tetramethylheptane-3,5-dione.
Interaction with Biological Molecules
Research indicates that this compound can interact with various biological substrates. Its coordination chemistry allows it to stabilize transition states in enzymatic reactions and facilitate catalysis. Notably, the compound has been studied for its potential antioxidant properties due to its ability to scavenge free radicals.
Case Studies
- Antioxidant Activity : A study explored the antioxidant effects of lanthanum-based compounds in cellular models. It was found that 5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum significantly reduced oxidative stress markers in cultured cells. This suggests its potential use in preventing oxidative damage associated with various diseases.
- Catalytic Properties : In a series of experiments investigating the catalytic activity of lanthanum complexes in organic transformations, this compound showed promising results in promoting reactions such as aldol condensation and Michael additions. The presence of the lanthanum ion enhanced the reaction rates compared to non-metallic catalysts .
- Therapeutic Applications : Preliminary studies have suggested that this compound may have therapeutic implications in treating conditions characterized by oxidative stress and inflammation. For example, it has
Propiedades
Fórmula molecular |
C33H60LaO6 |
|---|---|
Peso molecular |
691.7 g/mol |
Nombre IUPAC |
5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum |
InChI |
InChI=1S/3C11H20O2.La/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3; |
Clave InChI |
VTNJXVDFRGBYJC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[La] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















